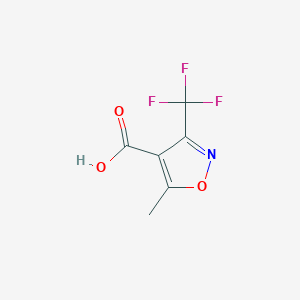
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 has been reported. These methods offer simple reaction workups and valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes.
Reduction: Formation of hydrazides.
Substitution: Introduction of different functional groups at the 3 or 5 positions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like NH₂OH·HCl in methanolic conditions.
Reduction: Hydrazine hydrate in refluxing methanol is commonly used.
Substitution: Various alkyl or acyl donors can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oximes, hydrazides, and various substituted isoxazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
- 5-Amino-3-methylisoxazole-4-carboxylic acid
Uniqueness
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylicacid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with improved efficacy and selectivity .
Properties
Molecular Formula |
C6H4F3NO3 |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(10-13-2)6(7,8)9/h1H3,(H,11,12) |
InChI Key |
NKEMTGNAWYMKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














